![molecular formula C13H11NO B1216244 10,11-Dihydrodibenzo[b,f][1,4]oxazepine CAS No. 2244-60-2](/img/structure/B1216244.png)
10,11-Dihydrodibenzo[b,f][1,4]oxazepine
Vue d'ensemble
Description
10,11-Dihydrodibenzo[b,f][1,4]oxazepine (DBO) is an important class of heterocyclic compounds that have found a wide range of applications in the fields of pharmaceuticals, agrochemicals, and materials science. DBOs are a type of cyclic organic compound with a fused ring system containing a nitrogen atom and two oxygen atoms. This type of heterocyclic compound is known for its ability to form strong covalent bonds with other molecules, making it a useful building block for a variety of synthetic reactions.
Applications De Recherche Scientifique
Synthèse chimique
10,11-Dihydrodibenzo[b,f][1,4]oxazepine: est utilisé dans des études de synthèse chimique en raison de sa structure tricyclique qui est un intermédiaire clé dans la synthèse de divers composés pharmacologiquement actifs . Ses dérivés sont synthétisés par des méthodes telles que la cyclocondensation avec des précurseurs tels que des 2-aminophénols substitués et des 2-halobenzaldéhydes substitués .
Pharmacologie
Ce composé a été identifié comme possédant un éventail d'activités pharmacologiques. Il sert de base pour les antidépresseurs, les analgésiques, les antagonistes des canaux calciques, les agonistes des récepteurs H4 de l'histamine, les inhibiteurs non nucléosidiques de la transcriptase inverse du VIH-1, et même comme agent lacrymogène .
Synthèse asymétrique
Le composé est également important dans le domaine de la synthèse asymétrique. Une étude a montré que l'utilisation de l'eau comme solvant écologiquement bénin permet de synthétiser des 11-substitués-10,11-dihydrodibenzo[b,f][1,4]oxazepines biologiquement actifs avec une excellente conversion (jusqu'à >99 %) et une haute énantiosélectivité (jusqu'à 93 % ee) .
Catalyse
En catalyse, les dérivés de This compound sont synthétisés par catalyse au cuivre. Ceci implique une méthode de synthèse en un seul pot qui améliore l'application pratique en raison de l'utilisation de chlorures d'aryle facilement disponibles .
Chimie environnementale
L'aspect écologique de la synthèse de dérivés de This compound dans l'eau sans utiliser de solvants nocifs met en évidence son importance en chimie environnementale, en promouvant les principes de la chimie verte .
Safety and Hazards
Mécanisme D'action
Target of Action
10,11-Dihydrodibenzo[b,f][1,4]oxazepine is a biologically active compound that has been found to exhibit inhibitory activity against bovine carbonic anhydrase isoform II . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
It is known that it interacts with its target, the carbonic anhydrase enzyme, leading to inhibition of the enzyme’s activity . This interaction and the resulting changes can affect various physiological processes, given the role of carbonic anhydrases in maintaining acid-base balance in the body.
Analyse Biochimique
Biochemical Properties
10,11-Dihydrodibenzo[b,f][1,4]oxazepine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been identified as a D2/D4-Dopamine receptor antagonist and a serotonergic receptor antagonist . These interactions suggest that this compound can modulate neurotransmitter pathways, which could be beneficial in the treatment of neurological disorders. Additionally, it may be involved in chemical synthesis studies, further highlighting its versatility in biochemical applications .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. As a D2/D4-Dopamine receptor antagonist, it can alter dopaminergic signaling, which is crucial for numerous physiological processes . Moreover, its role as a serotonergic receptor antagonist indicates its potential impact on serotonin-mediated pathways, affecting mood, cognition, and other central nervous system functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to dopamine and serotonin receptors, inhibiting their activity and thereby modulating neurotransmitter signaling . This inhibition can lead to changes in gene expression and enzyme activity, contributing to its therapeutic potential. The compound’s ability to interact with multiple receptor types underscores its multifaceted mechanism of action.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, it may exhibit therapeutic benefits without significant adverse effects. At higher doses, toxic or adverse effects may be observed . Understanding the dosage thresholds and the compound’s safety profile is crucial for its development as a therapeutic agent.
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. Studies have indicated that it undergoes hydroxylation and other metabolic transformations, implicating an arene oxide intermediate during its conversion . These metabolic pathways are essential for understanding its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its overall bioavailability and therapeutic efficacy
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. Targeting signals and post-translational modifications may direct it to specific compartments or organelles within the cell, influencing its biochemical interactions and therapeutic potential . Understanding its subcellular dynamics is vital for optimizing its use in medicinal applications.
Propriétés
IUPAC Name |
5,6-dihydrobenzo[b][1,4]benzoxazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c1-3-7-12-10(5-1)9-14-11-6-2-4-8-13(11)15-12/h1-8,14H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUFONPPSLOZSAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2OC3=CC=CC=C3N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key chemical transformations reported for synthesizing optically active 10,11-dihydrodibenzo[b,f][1,4]oxazepine derivatives?
A1: Two major synthetic routes have been explored to obtain enantiomerically enriched this compound derivatives:
- Asymmetric Alkynylation: This approach utilizes a combination of chiral phosphoric acid and Ag(I) catalysts to facilitate the addition of various alkynes to dibenzo[b,f][1,4]oxazepines. This method accommodates a broad substrate scope including arylacetylenes, conjugated enynes, terminal 1,3-diynes, and even aliphatic alkynes, yielding products with 63-99% ee [].
- Asymmetric Transfer Hydrogenation (ATH): This strategy employs an (R,R)-Ru-Ts-DPEN complex to catalyze the enantioselective reduction of substituted dibenzo[b,f][1,4]oxazepines. Conducted in water, this environmentally friendly protocol achieves excellent conversions (up to >99%) and high enantioselectivities (up to 93% ee) [].
Q2: What are the advantages of using water as a solvent in the asymmetric transfer hydrogenation of dibenzo[b,f][1,4]oxazepine compounds?
A2: Utilizing water as a solvent in the asymmetric transfer hydrogenation (ATH) of dibenzo[b,f][1,4]oxazepines offers several advantages:
Q3: Besides the mentioned reactions, what other transformations have been explored with this compound derivatives?
A: Researchers have investigated further modifications of the synthesized this compound derivatives. One example is the direct Mannich reaction using (S)-azetidine-2-carboxylic acid as an organocatalyst []. This reaction allows for the introduction of various substituents at the 11-position, further expanding the chemical diversity and potential applications of these compounds. Additionally, post-functionalization reactions like Wittig olefination and decarboxylative reduction have been successfully performed on the Mannich products, demonstrating the versatility of these scaffolds for further derivatization [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



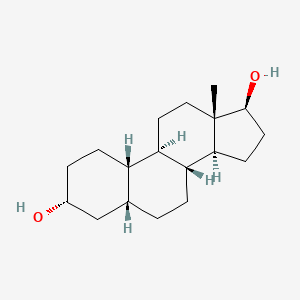
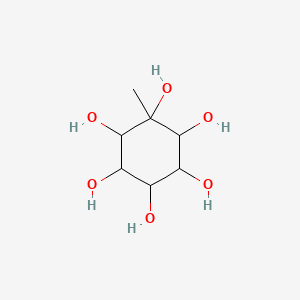
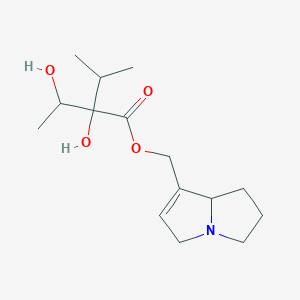
![5,6-Bis[(2-hydroxyethyl)sulfanyl]benzimidazole-4,7-quinone](/img/structure/B1216169.png)

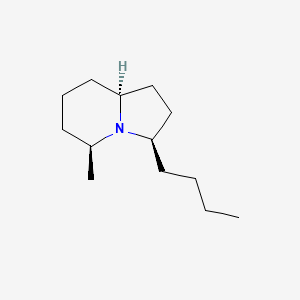

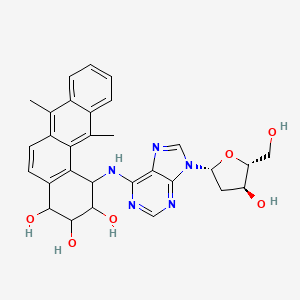
![[[(2R,3S,4R,5R)-5-(8-aminoimidazo[4,5-g]quinazolin-3-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B1216180.png)



